N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid
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Overview
Description
Ap44mSe is a potent and selective antitumor agent, effectively depleting cellular Fe, resulting in transferrin receptor-1 up-regulation, ferritin down-regulation, and increased expression of the potent metastasis suppressor, N-myc downstream regulated gene-1.
Scientific Research Applications
Synthesis and Chemical Properties
- Dimethyl sulfoxide, similar to the structure of N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid, is a solvent widely used in organic synthesis due to its low cost, stability, and low toxicity. It is used in multicomponent reactions, an advanced approach for synthesizing biologically active compounds (Ryzhkova et al., 2021).
Potential Biological Applications
- Pyridine derivatives, which share structural similarities with N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid, have been studied for their protective properties against freezing damage in living cells (Nash, 1961).
- Research on N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, a compound structurally related to N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid, has shown its potential use in Nonlinear Optical (NLO) applications (Draguta et al., 2015).
- The structural features of palladium complexes with pyridine-functionalized N-heterocyclic carbene ligands, which are related to the structure of interest, have been synthesized and characterized, suggesting their potential application in catalysis and organometallic chemistry (Danopoulos et al., 2007).
Photophysical and Pharmacological Applications
- Pyridine-based compounds, akin to N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid, have been investigated for their photophysical properties and potential applications in molecular logic switches, indicating a role in advanced material science (Uchacz et al., 2016).
Ligand-Receptor Interactions
- Compounds structurally related to N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid have been synthesized and evaluated for their pharmacological activity, particularly focusing on ligand-receptor interactions via hydrogen bond formation (Dionne et al., 1986).
properties
CAS RN |
960403-72-9 |
---|---|
Product Name |
N,N-dimethyl-N'-[(E)-1-pyridin-2-ylethylideneamino]carbamimidoselenoic acid |
Molecular Formula |
C10H14N4Se |
Molecular Weight |
269.22 g/mol |
InChI |
InChI=1S/C10H13N4Se/c1-8(9-6-4-5-7-11-9)12-13-10(15)14(2)3/h4-7H,1-3H3/b12-8+,13-10- |
InChI Key |
XFYODGQDFXNBMQ-XYOKQWHBSA-N |
Isomeric SMILES |
C/C(=N\N=C(\N(C)C)/[SeH])/C1=CC=CC=N1 |
SMILES |
CC(=NN=C(N(C)C)[Se])C1=CC=CC=N1 |
Canonical SMILES |
CC(=NN=C(N(C)C)[SeH])C1=CC=CC=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ap44mSe |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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